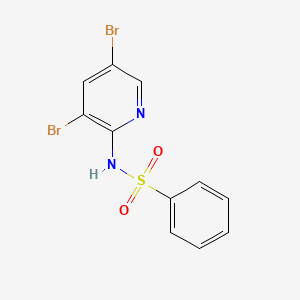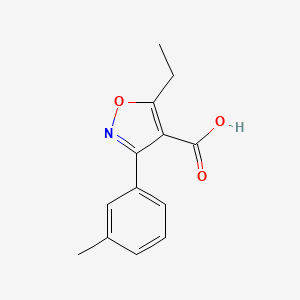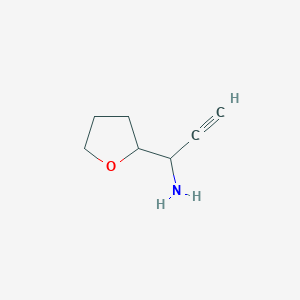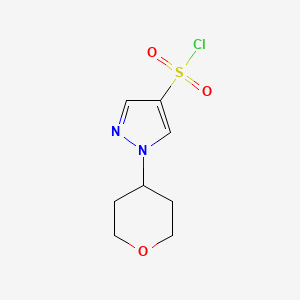
N-(3,5-dibromopyridin-2-yl)benzenesulfonamide
Overview
Description
N-(3,5-dibromopyridin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C11H8Br2N2O2S and a molecular weight of 392.07 g/mol . This compound is part of the sulfonamide class, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dibromopyridin-2-yl)benzenesulfonamide typically involves the reaction of 3,5-dibromo-2-pyridylamine with benzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out at elevated temperatures, around 85°C, for an extended period, usually 72 hours . The product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reaction time, and employing industrial-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dibromopyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from substitution reactions typically involve the replacement of bromine atoms with other functional groups, leading to a variety of derivatives with potentially different properties and applications.
Scientific Research Applications
N-(3,5-dibromopyridin-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(3,5-dibromopyridin-2-yl)benzenesulfonamide is not extensively documented. based on its structure, it is likely to interact with biological targets through its sulfonamide group, which can mimic the structure of para-aminobenzoic acid (PABA). This allows it to inhibit enzymes involved in folate synthesis, a mechanism similar to that of other sulfonamide antibiotics .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dibromo-2-pyridyl)benzenesulfonamide
- N-(3,5-dichloropyridin-2-yl)benzenesulfonamide
- N-(3,5-difluoropyridin-2-yl)benzenesulfonamide
Uniqueness
N-(3,5-dibromopyridin-2-yl)benzenesulfonamide is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions compared to its chloro- and fluoro- counterparts. The bromine atoms can also be selectively substituted, providing a versatile platform for the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
N-(3,5-dibromopyridin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2N2O2S/c12-8-6-10(13)11(14-7-8)15-18(16,17)9-4-2-1-3-5-9/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHDOVKPYDTTHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxaspiro[4.5]decan-9-amine](/img/structure/B1426896.png)
![3-[(THIOLAN-3-YL)CARBONYL]PYRIDINE](/img/structure/B1426897.png)











![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B1426918.png)
